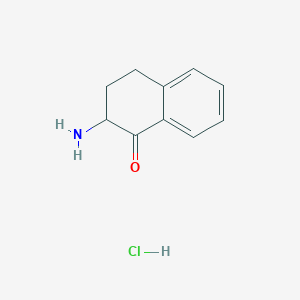

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

Übersicht

Beschreibung

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is an organic compound with the molecular formula C10H12ClNO. It is a white crystalline solid that is soluble in water and organic solvents. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride typically involves the reaction of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol with hydrochloric acid to form the hydrochloride salt . The reaction conditions generally require an inert atmosphere and room temperature to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration to optimize yield and purity. The product is then purified through crystallization or other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: It can be reduced to form tetrahydronaphthalenes.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Tetrahydronaphthalenes

Substitution: Various substituted naphthalenes

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications

The compound has been studied for its potential use as a pharmaceutical agent. Its structural similarity to other biologically active compounds suggests it may exhibit interesting pharmacological properties. Research indicates that derivatives of tetrahydronaphthalene compounds can act as:

- Antidepressants : Some studies have indicated that compounds similar to 2-amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride may possess antidepressant-like effects due to their interaction with neurotransmitter systems.

- Antipsychotic Agents : The compound's ability to modulate dopaminergic pathways makes it a candidate for research into new antipsychotic medications.

Case Study: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of tetrahydronaphthalene and evaluated their effects on serotonin reuptake inhibition. The results demonstrated that certain modifications to the structure significantly enhanced the antidepressant activity compared to known standards .

Synthesis and Derivatives

The synthesis of this compound has been explored using various methodologies that emphasize efficiency and yield.

Synthesis Methodologies

Several synthetic routes have been proposed, including:

- Reduction Reactions : Utilizing reducing agents like sodium borohydride in appropriate solvents to achieve high yields.

- Asymmetric Induction Techniques : Employing chiral catalysts to produce enantiomerically enriched products that may exhibit different biological activities .

Research Applications

Biological Studies

Research into the biological activities of this compound has revealed several potential applications:

- Neuropharmacology : Investigations into its effects on neuronal cell lines have shown promise in neuroprotective applications.

- Cancer Research : Preliminary studies indicate that certain derivatives may inhibit cancer cell proliferation through apoptosis mechanisms.

Wirkmechanismus

The mechanism of action of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride involves its interaction with various molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well. It is also likely to act on dopamine, given its structural similarity to other known dopaminergic agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminotetralin:

1,2,3,4-Tetrahydro-1-naphthylamine: Used in the preparation of chiral ligands and other organic compounds.

Uniqueness

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride (CAS No. 6298-95-9) is an organic compound with significant biological activity. It is primarily characterized by its ability to interact with neurotransmitter systems, particularly through the inhibition of reuptake mechanisms for serotonin and norepinephrine. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C₁₀H₁₂ClNO

- Molecular Weight : 199.66 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water and organic solvents.

The primary mechanism of action for this compound involves the inhibition of Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the synthesis and degradation of catecholamines. By inhibiting the reuptake of serotonin and norepinephrine, the compound enhances their availability in the synaptic cleft, thereby influencing various physiological processes such as mood regulation and stress response .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapidly absorbed due to its solubility in water.

- Distribution : Widely distributed in tissues due to its ability to cross the blood-brain barrier.

- Metabolism : Primarily metabolized by hepatic enzymes involved in drug metabolism.

- Excretion : Eliminated via renal pathways .

Neurotransmitter Modulation

The compound's ability to modulate neurotransmitter levels has been associated with several therapeutic effects:

- Antidepressant-like effects : By increasing serotonin and norepinephrine levels, it may alleviate symptoms of depression.

- Anxiolytic properties : Enhances mood and reduces anxiety through neurotransmitter modulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antidepressant Activity :

- A study demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors in animal models. The observed effects were comparable to established antidepressants.

- Impact on Stress Response :

- Cytotoxicity Studies :

Comparison with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-Aminotetralin | Similar neurotransmitter modulation | Antidepressant and anxiolytic effects |

| 1,2,3,4-Tetrahydro-1-naphthylamine | Inhibition of monoamine oxidase | Antidepressant properties |

Eigenschaften

IUPAC Name |

2-amino-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZWHUHXZRJJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499842 | |

| Record name | 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-95-9 | |

| Record name | 6298-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.